(2E)-N-[2-(butan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-N-[2-(butan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(butan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Amide Bond: This can be achieved by reacting 2-(butan-2-yl)aniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Esterification: The intermediate product is then subjected to esterification to form the final compound. This step may involve the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactions and the use of automated systems to control reaction parameters. This ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(butan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Halogens, Lewis acids as catalysts.
Major Products
Reduction: Formation of amine derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Substitution: Introduction of halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[2-(butan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structure allows it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may act as an anti-inflammatory or anti-cancer agent, depending on its interaction with biological pathways.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties. It can be incorporated into polymers and other materials to enhance their performance.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(butan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-[2-(butan-2-yl)phenyl]-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with a different position of the nitro group.
(2E)-N-[2-(butan-2-yl)phenyl]-3-(3-chlorophenyl)prop-2-enamide: Similar structure but with a chlorine substituent instead of a nitro group.
Uniqueness
The uniqueness of (2E)-N-[2-(butan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro group plays a crucial role in determining the compound’s interaction with biological targets and its overall effectiveness in various applications.
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(E)-N-(2-butan-2-ylphenyl)-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C19H20N2O3/c1-3-14(2)17-9-4-5-10-18(17)20-19(22)12-11-15-7-6-8-16(13-15)21(23)24/h4-14H,3H2,1-2H3,(H,20,22)/b12-11+ |
InChI Key |
IDAKEWWEPONDJY-VAWYXSNFSA-N |
Isomeric SMILES |
CCC(C)C1=CC=CC=C1NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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